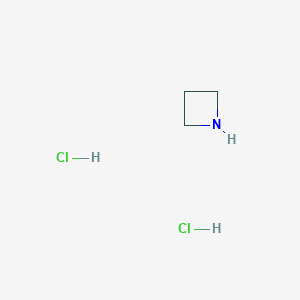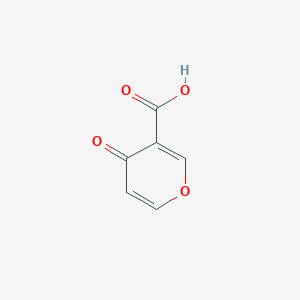
1,2,4-Trimethyl-1,4-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethyl-1,4-dihydropyrazine is a heterocyclic organic compound with a pyrazine ring structure It is characterized by the presence of three methyl groups attached to the 1, 2, and 4 positions of the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1,4-dihydropyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine with suitable reagents can yield the desired compound . The reaction typically requires specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
1,2,4-Trimethyl-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated pyrazine compounds.
科学的研究の応用
1,2,4-Trimethyl-1,4-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,4-trimethyl-1,4-dihydropyrazine involves its interaction with specific molecular targets. The compound can undergo redox reactions, influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
1,4-Dihydropyrazine: Lacks the methyl groups present in 1,2,4-trimethyl-1,4-dihydropyrazine.
2,3,5,6-Tetramethyl-1,4-dihydropyrazine: Contains additional methyl groups compared to this compound.
1,4-Diazine: A simpler structure with no methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in various research and industrial contexts.
特性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
1,2,4-trimethylpyrazine |
InChI |
InChI=1S/C7H12N2/c1-7-6-8(2)4-5-9(7)3/h4-6H,1-3H3 |
InChIキー |
SXCLJEUBBROISF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=CN1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)






